

# Technical Profile: 2-Chloro-5-morpholinopyridin-3-amine

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## Compound of Interest

Compound Name: 2-Chloro-5-morpholinopyridin-3-amine

Cat. No.: B8553983

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Strategic Utilization in Kinase Inhibitor Design & Heterocyclic Chemistry

## Executive Summary: The "Privileged" Scaffold

**2-Chloro-5-morpholinopyridin-3-amine** is a high-value heterocyclic intermediate, primarily utilized in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. Its structural utility lies in its trifunctional nature:

- **2-Chloro Handle:** An electrophilic site primed for nucleophilic aromatic substitution ( ) or palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing attachment to a core scaffold.
- **3-Amine:** A nucleophilic handle for cyclization (e.g., forming imidazo[4,5-b]pyridines) or amide bond formation.
- **5-Morpholine:** A solvent-exposed solubilizing group that often interacts with the hinge region or ribose-binding pocket of kinase enzymes, improving pharmacokinetic (PK) profiles.

## Structural Anatomy & Electronic Profile

The molecule features a highly functionalized pyridine core. Understanding the electronic push-pull dynamics is critical for predicting reactivity during complex synthesis.

Feature	Chemical Nature	Impact on Reactivity
Pyridine Nitrogen	Electron-withdrawing (Inductive/Mesomeric)	Deactivates the ring, making the 2-position highly susceptible to nucleophilic attack.
2-Chlorine	-withdrawing, -donating (weak)	The primary electrophilic site. Activated by the ring nitrogen. Critical Control Point: Must be preserved during morpholine installation.
3-Amine	Strong -donor (+M)	Increases electron density at C2 and C4, slightly deactivating the 2-Cl towards compared to a nitro-precursor.
5-Morpholine	Moderate -donor	Modulates lipophilicity (LogP ~-1.2) and solubility. <sup>[1][2]</sup> Positioned meta to the ring nitrogen, minimizing steric clash with the 3-amine.

## Physicochemical Properties (Predicted)<sup>[3]</sup>

- Molecular Formula:
- Molecular Weight: 213.66 g/mol
- LogP (Calculated): 1.1 – 1.4 (Ideal for fragment-based drug design)
- pKa (Conjugate Acid): ~3.5 (Pyridine N), ~8.5 (Morpholine N - likely masked if conjugated)

- H-Bond Donors/Acceptors: 1 Donor ( ), 4 Acceptors (Pyridine N, Morpholine O/N, Amine N).

## Synthetic Architecture

Route Strategy: The primary challenge is the regioselective installation of the morpholine ring at the 5-position without displacing the 2-chloro substituent. The most robust industrial route utilizes a Negishi or Buchwald-Hartwig strategy on a di-halogenated precursor, exploiting the differential reactivity of C-Br vs. C-Cl bonds.

## Confirmed Synthetic Pathway

The synthesis typically proceeds from 5-bromo-2-chloro-3-nitropyridine. The nitro group activates the ring but is later reduced to the amine.

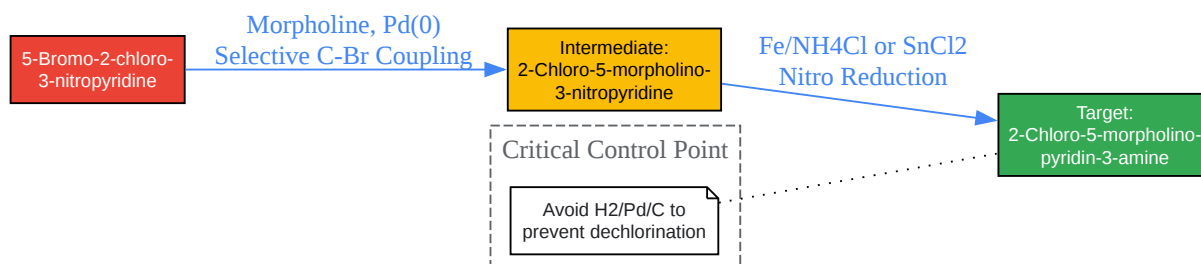
### Step 1: Regioselective C-N Coupling

- Reagents: Morpholine, (Catalyst), XPhos or BINAP (Ligand), (Base), Toluene/Dioxane.
- Mechanism: Palladium undergoes oxidative addition preferentially at the C-Br bond (C5) due to the weaker bond dissociation energy compared to C-Cl (C2).
- Control: Temperature must be controlled ( ) to prevent scrambling or bis-amination.

### Step 2: Nitro Reduction

- Reagents: Iron powder ( ), , Ethanol/Water (Bechamp Reduction) OR in HCl.

- Avoid: Catalytic hydrogenation ( ) is contraindicated as it poses a high risk of hydrodechlorination (cleaving the 2-Cl bond).

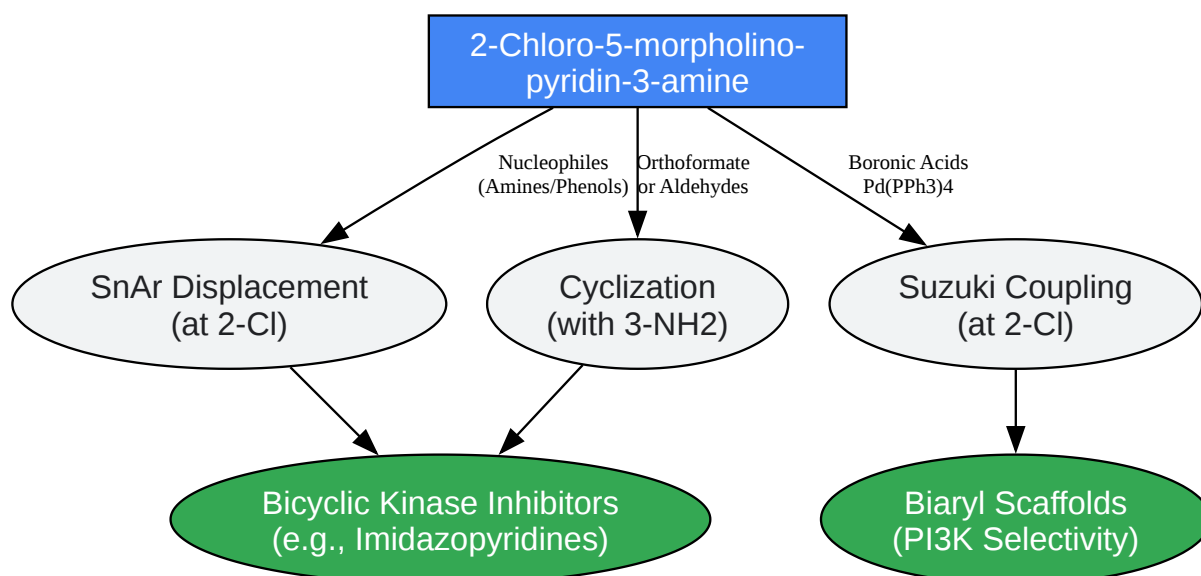


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Figure 1: Selective synthetic route avoiding 2-Cl displacement.

## Reactivity & Functionalization Logic

Once synthesized, the molecule acts as a "linchpin" scaffold. The following diagram illustrates its divergent reactivity profile in medicinal chemistry campaigns.



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Figure 2: Divergent reactivity map for library generation.

## Protocol: Cyclization to Imidazo[4,5-b]pyridine

A common application is fusing the 2,3-positions to form an imidazopyridine core.

- Displacement: React **2-Chloro-5-morpholinopyridin-3-amine** with a primary amine ( ) in NMP at (microwave) to displace the 2-Cl.
- Ring Closure: Treat the resulting diamine with Triethyl Orthoformate ( ) and catalytic p-TsOH to close the imidazole ring.

## Safety & Handling (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is prone to oxidation over long periods; the morpholine ring is stable.

## References

- Selective Palladium-Catalyzed Amination:Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 1996. [Link](#) (Foundational methodology for selective C-Br vs C-Cl coupling).

- PI3K Inhibitor Synthesis:Small, J. B., et al. "Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides." *Journal of Medicinal Chemistry*, 2000.
- Morpholine Scaffolds in Drug Design:Kourounakis, A. P., et al. "Morpholine as a privileged structure in medicinal chemistry." *Medicinal Research Reviews*, 2019.
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